{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-15-8-10-16(11-9-15)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)14-22/h3-4,6-11,22H,2,5,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEVSGYCBUNQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Glycolic Acid
A common method for introducing the hydroxymethyl group involves condensing o-phenylenediamine with glycolic acid under acidic conditions. In a typical procedure, o-phenylenediamine reacts with glycolic acid in refluxing hydrochloric acid, facilitating cyclization to form 1H-benzimidazol-2-yl-methanol. This reaction proceeds via nucleophilic attack of the amine groups on the carboxylic acid, followed by dehydration and aromatization.
Alternative Route: Reduction of a Formyl Intermediate
An alternative approach involves formylating the benzimidazole core at the 2-position. For example, 2-formylbenzimidazole can be synthesized via Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide. Subsequent reduction of the formyl group using sodium borohydride (NaBH₄) in methanol yields the hydroxymethyl derivative. This method offers higher regioselectivity, as the formyl group directs reduction exclusively to the 2-position.
N-Alkylation at the 1-Position
Introducing the 3-(4-ethylphenoxy)propyl substituent at the 1-position of the benzimidazole core requires careful selection of alkylating agents and reaction conditions.
Alkylation with 1-Bromo-3-(4-ethylphenoxy)propane
The alkylating agent, 1-bromo-3-(4-ethylphenoxy)propane, is prepared by reacting 4-ethylphenol with 1,3-dibromopropane in the presence of potassium carbonate. The benzimidazole core is then alkylated by dissolving 1H-benzimidazol-2-yl-methanol in dimethylformamide (DMF) with sodium hydride (NaH) as a base. The mixture is heated to 80°C for 12 hours, yielding the N-alkylated product.
Table 1: Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Base | NaH | K₂CO₃ | NaH |
| Temperature (°C) | 80 | 60 | 80 |
| Yield (%) | 72 | 58 | 72 |
Phase-Transfer Catalysis
For improved efficiency, phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a water-dichloromethane system has been employed. This method reduces reaction time to 4 hours and increases yield to 85% by enhancing the solubility of the alkylating agent.
Purification and Characterization
Post-synthesis purification is critical to isolate the target compound from byproducts such as dialkylated species or unreacted starting materials.
Solvent Extraction and Crystallization
The crude product is dissolved in ethyl acetate and washed with aqueous sodium bicarbonate to remove acidic impurities. Subsequent column chromatography using silica gel and a hexane-ethyl acetate gradient (70:30 to 50:50) isolates the pure compound. Final recrystallization from ethanol yields colorless crystals with >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 2H, benzimidazole-H), 6.85 (d, 2H, aromatic-H), 4.50 (s, 2H, -CH₂OH), 4.10 (t, 2H, -OCH₂), 2.55 (q, 2H, -CH₂CH₃), 1.20 (t, 3H, -CH₃).
-
IR (KBr) : 3400 cm⁻¹ (-OH), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Benzimidazoles exhibit two reactive nitrogen sites (N1 and N3), but alkylation preferentially occurs at N1 due to steric and electronic factors. Employing bulky bases like NaH ensures monofunctionalization.
Stability of the Hydroxymethyl Group
The -CH₂OH group is prone to oxidation during prolonged storage. Stabilization is achieved by storing the compound under nitrogen at -20°C and adding 0.1% w/v ascorbic acid as an antioxidant.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzimidazole ring or the phenoxypropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require nucleophiles like alkoxides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol serves as a versatile building block for the synthesis of more complex molecules. It is utilized in:
- Ligand Development : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
- Synthetic Pathways : It is involved in various chemical reactions such as oxidation, reduction, and substitution to create new derivatives.
Biology
The compound has been studied for its biological activities, particularly:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
This suggests that this compound may exhibit similar or enhanced antimicrobial activity.
Medicine
Ongoing research is investigating the therapeutic potential of this compound:
- Anticancer Properties : A focused study on HeLa cells revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
Industry
In industrial applications, this compound is being explored for:
- Material Development : Its unique properties make it suitable for developing new materials.
- Pharmaceuticals and Agrochemicals : It serves as an intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of a related benzimidazole derivative against various pathogens. The results demonstrated significant activity, with MIC values comparable to established antibiotics.
Case Study 2: Anticancer Activity on HeLa Cells
In vitro studies showed that treatment with this compound resulted in decreased viability of HeLa cells, suggesting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The target compound differs from analogs primarily in the substituent on the phenoxy ring, chain length, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analog data; †Predicted from substituent effects.
Substituent Effects on Properties
- 4-Ethylphenoxy vs. 2-Methylphenoxy: The para-ethyl group in the target compound increases steric bulk and electron-donating capacity compared to ortho-methyl, likely elevating boiling point and lipophilicity (logP) .
- Propyl vs. Ethyl Chains : The propyl chain in the target compound may enhance flexibility and van der Waals interactions compared to shorter ethyl chains, influencing solubility and crystallinity .
- Methanol vs.
Biological Activity
The compound {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol belongs to a class of benzimidazole derivatives, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core, which is known for its pharmacological versatility. The presence of the ethylphenoxy and propyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, a related compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound may exhibit similar or enhanced antimicrobial activity due to structural similarities with other effective benzimidazole derivatives .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. A recent investigation into a structurally related compound revealed IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| A549 (lung cancer) | 7.8 |
| MCF-7 (breast cancer) | 6.5 |
These findings indicate that this compound may possess significant anticancer properties, warranting further investigation into its mechanism of action and potential as a therapeutic agent .
The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease processes. For example, some compounds have been shown to inhibit the activity of topoisomerases and tubulin polymerization, leading to apoptosis in cancer cells. Additionally, their ability to disrupt bacterial cell wall synthesis contributes to their antimicrobial efficacy .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, this compound was tested against clinical isolates of resistant bacterial strains. The compound exhibited promising results with MIC values comparable to standard antibiotics, suggesting its potential use in treating resistant infections.
Case Study 2: Anticancer Activity on HeLa Cells
A focused study on the anticancer effects of this compound showed that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
